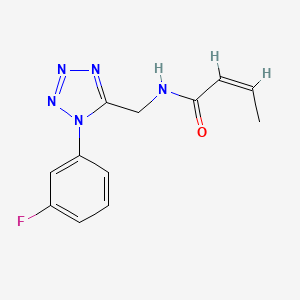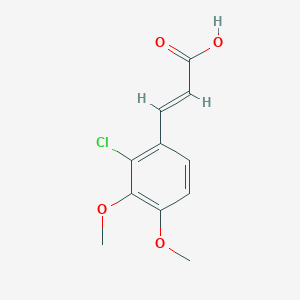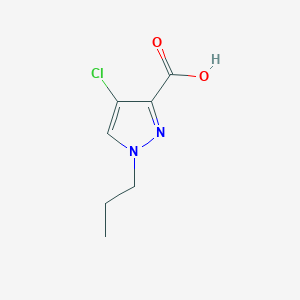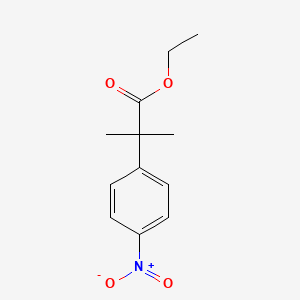![molecular formula C19H18N4O B2621172 3-{[2,4'-Bipyridine]-5-yl}-1-(2-phenylethyl)urea CAS No. 2097927-26-7](/img/structure/B2621172.png)
3-{[2,4'-Bipyridine]-5-yl}-1-(2-phenylethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[2,4'-Bipyridine]-5-yl}-1-(2-phenylethyl)urea is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a member of the bipyridine family of compounds, which are known for their diverse range of applications in fields such as catalysis, materials science, and medicinal chemistry. In
作用機序
The mechanism of action of 3-{[2,4'-Bipyridine]-5-yl}-1-(2-phenylethyl)urea is not well-understood, but it is believed to act as a chelating agent for metal ions. The bipyridine moiety in 3-{[2,4'-Bipyridine]-5-yl}-1-(2-phenylethyl)urea is known to form stable complexes with metal ions, which can then be used in catalytic reactions or other applications. Additionally, the urea functional group in 3-{[2,4'-Bipyridine]-5-yl}-1-(2-phenylethyl)urea may have potential applications in medicinal chemistry, although the mechanism of action in this context is not yet fully understood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-{[2,4'-Bipyridine]-5-yl}-1-(2-phenylethyl)urea are not well-studied, but it is believed to have low toxicity and be relatively stable under physiological conditions. However, further research is needed to fully understand the effects of this compound on biological systems.
実験室実験の利点と制限
One of the main advantages of 3-{[2,4'-Bipyridine]-5-yl}-1-(2-phenylethyl)urea is its ability to form stable complexes with metal ions, making it useful in a variety of applications in coordination chemistry, catalysis, and materials science. Additionally, its potential applications in medicinal chemistry make it an attractive compound for drug development. However, one of the limitations of 3-{[2,4'-Bipyridine]-5-yl}-1-(2-phenylethyl)urea is that it can be difficult to synthesize in large quantities, which may limit its use in certain applications.
将来の方向性
There are many potential future directions for research on 3-{[2,4'-Bipyridine]-5-yl}-1-(2-phenylethyl)urea. Some possible areas for further investigation include:
- Further studies on the mechanism of action of 3-{[2,4'-Bipyridine]-5-yl}-1-(2-phenylethyl)urea in coordination chemistry and medicinal chemistry.
- Development of new synthetic methods for 3-{[2,4'-Bipyridine]-5-yl}-1-(2-phenylethyl)urea that are more efficient and scalable.
- Exploration of the potential applications of 3-{[2,4'-Bipyridine]-5-yl}-1-(2-phenylethyl)urea in other fields, such as materials science and nanotechnology.
- Investigation of the toxicity and safety of 3-{[2,4'-Bipyridine]-5-yl}-1-(2-phenylethyl)urea in biological systems.
- Development of new drugs based on the urea functional group in 3-{[2,4'-Bipyridine]-5-yl}-1-(2-phenylethyl)urea for the treatment of cancer and other diseases.
In conclusion, 3-{[2,4'-Bipyridine]-5-yl}-1-(2-phenylethyl)urea is a unique and versatile compound with potential applications in coordination chemistry, catalysis, materials science, and medicinal chemistry. Further research is needed to fully understand its mechanism of action and potential applications, but the current literature suggests that it is a promising compound for future scientific research.
合成法
The synthesis of 3-{[2,4'-Bipyridine]-5-yl}-1-(2-phenylethyl)urea involves the reaction of 2,4'-bipyridine-5-carboxylic acid with 2-phenylethylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then treated with a carbonylating agent such as phosgene or triphosgene to form the final urea product. This synthesis method has been well-established in the literature and has been used to produce high yields of 3-{[2,4'-Bipyridine]-5-yl}-1-(2-phenylethyl)urea.
科学的研究の応用
The unique properties of 3-{[2,4'-Bipyridine]-5-yl}-1-(2-phenylethyl)urea have made it a popular compound for scientific research. One of the main applications of this compound is as a ligand for metal ions in coordination chemistry. The bipyridine moiety in 3-{[2,4'-Bipyridine]-5-yl}-1-(2-phenylethyl)urea is known to form stable complexes with a variety of metal ions, making it useful in catalysis and materials science. Additionally, the urea functional group in 3-{[2,4'-Bipyridine]-5-yl}-1-(2-phenylethyl)urea has been shown to have potential applications in medicinal chemistry, particularly in the development of new drugs for cancer and other diseases.
特性
IUPAC Name |
1-(2-phenylethyl)-3-(6-pyridin-4-ylpyridin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c24-19(21-13-8-15-4-2-1-3-5-15)23-17-6-7-18(22-14-17)16-9-11-20-12-10-16/h1-7,9-12,14H,8,13H2,(H2,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJQLWAQWDKOIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NC2=CN=C(C=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[2,4'-Bipyridine]-5-yl}-1-(2-phenylethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

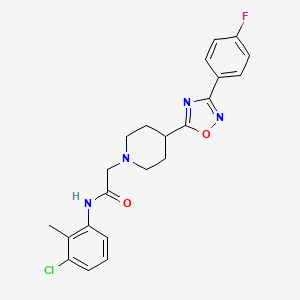

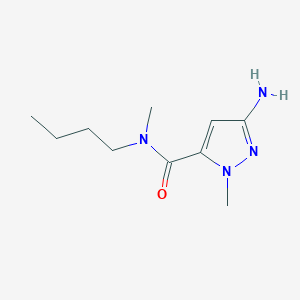
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2621094.png)
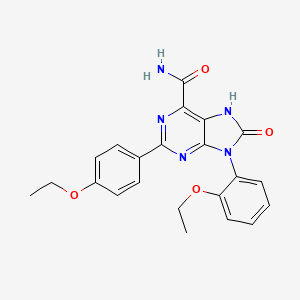
![4-(4-tert-butylbenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2621096.png)
![(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone](/img/structure/B2621098.png)
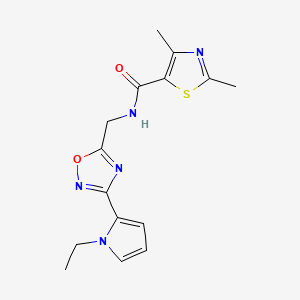
![3-butyl-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2621103.png)

